molecular formula C4H10CuO B12331488 2-Propanol, 2-methyl-, copper(1+) salt

2-Propanol, 2-methyl-, copper(1+) salt

Cat. No.: B12331488
M. Wt: 137.67 g/mol
InChI Key: ZIOXMOMSZQJEPE-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C4H10CuO

Molecular Weight

137.67 g/mol

IUPAC Name

copper;2-methylpropan-2-ol

InChI

InChI=1S/C4H10O.Cu/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

ZIOXMOMSZQJEPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O.[Cu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanol, 2-methyl-, copper(1+) salt can be synthesized through the reaction of copper(I) chloride with tert-butyl alcohol in the presence of a base such as sodium tert-butoxide. The reaction typically occurs under an inert atmosphere to prevent oxidation of the copper(I) species .

Industrial Production Methods

Industrial production of 2-Propanol, 2-methyl-, copper(1+) salt involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 2-methyl-, copper(1+) salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propanol, 2-methyl-, copper(1+) salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanol, 2-methyl-, copper(1+) salt involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including organic substrates and metal complexes, facilitating a range of chemical transformations .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Propanol, 2-methyl-, copper(1+) salt
  • Parent Alcohol: Derived from tert-butyl alcohol (2-methyl-2-propanol, CAS 75-65-0), a branched tertiary alcohol .
  • Structure : Likely a copper(I) alkoxide, with the general formula (C₄H₉O)Cu, though exact stoichiometry may vary.
  • Key Characteristics: Copper(I) salts are less common than copper(II) derivatives and are typically sensitive to oxidation.

Comparison with Similar Compounds

Metal Alkoxides of 2-Methyl-2-Propanol

Compound Name CAS Number Molecular Formula Molecular Weight Metal Oxidation State Key Applications
Lithium tert-butoxide 1907-33-1 C₄H₁₀O·Li 81.07 +1 Organic synthesis, strong base
Chromium(4+) tert-butoxide 10585-25-8 C₄H₁₀O·¹⁄₄Cr N/A +4 Surfactant systems, cloud point extraction
Erbium(3+) 1-ethoxy-2-methylpropanolate 485845-49-6 C₆H₁₄O₂·¹⁄₃Er N/A +3 Specialized materials (e.g., optics)
Copper(1+) tert-butoxide Not provided Likely (C₄H₉O)Cu ~120–130 (est.) +1 Hypothetical: Catalysis, coordination chemistry

Key Observations :

  • Lithium tert-butoxide is widely used as a strong, non-nucleophilic base in organic reactions .
  • Chromium(4+) salts are noted for their role in surfactant-rich phase formation, aiding extraction processes .
  • Erbium(3+) derivatives involve complex alkoxide structures, suggesting niche applications in advanced materials .
  • Copper(1+) tert-butoxide lacks direct data but may share reactivity trends with other copper alkoxides, such as participation in redox catalysis.

Copper Salts with Related Structures

Compound Name CAS Number Molecular Formula Molecular Weight Key Differences
Copper(II) methacrylate Not provided C₄H₅CuO₂ 148.63 Copper(II) oxidation state; used in polymer chemistry
Thiocyanic acid, copper(1+) salt Not provided CuSCN 121.63 Anion variation (SCN⁻ vs. alkoxide); semiconductor applications

Comparison Insights :

  • Oxidation State : Copper(I) salts (e.g., CuSCN) are less stable in air compared to copper(II) derivatives like copper methacrylate .
  • Anion Effects : Alkoxides (tert-butoxide) offer stronger basicity, while thiocyanate or methacrylate anions enable distinct electronic properties.

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